Product packaging for Spacer-C 12 cep(Cat. No.:CAS No. 158665-27-1)

Spacer-C 12 cep

Cat. No.: B583982
CAS No.: 158665-27-1
M. Wt: 704.933
InChI Key: QZFCUJPRTWVAIA-UHFFFAOYSA-N
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Description

Contextualization of Phosphoramidite (B1245037) Linkers in Oligonucleotide Synthesis Methodologies

The chemical synthesis of oligonucleotides is predominantly performed using the phosphoramidite method on a solid support. upenn.edushigematsu-bio.com This process involves the sequential addition of nucleotide monomers, known as phosphoramidites, to a growing chain attached to a solid phase, such as controlled pore glass (CPG). upenn.educsic.es Each synthesis cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation. upenn.edu

Phosphoramidites are the fundamental building blocks in this methodology. thermofisher.com Linker phosphoramidites are a specific class of these reagents designed to introduce non-nucleosidic moieties into an oligonucleotide sequence. wipo.intthermofisher.com These linkers can be placed at the 5' or 3' terminus, or internally within the sequence. thermofisher.com Their primary functions include providing attachment points for other molecules (like fluorescent dyes or biotin), connecting an oligonucleotide to a solid surface, or acting as spacers to alter the molecule's conformational properties. thermofisher.comatdbio.com The use of linker phosphoramidites is fully compatible with the standard synthesis cycle, allowing for precise and automated incorporation of these modifications. csic.eswipo.int

Historical Development and Evolution of Spacer Architectures in Oligonucleotides

The field of nucleic acid chemistry has seen significant evolution since the development of automated solid-phase synthesis. oup.comnih.gov Early modifications focused on creating analogues with enhanced stability against nucleases for therapeutic applications. oup.com The concept of spacers emerged from the need to introduce distance between an oligonucleotide and a conjugated functional group, such as a fluorescent label or an affinity tag like biotin (B1667282). biosearchtech.combiosearchtech.com This separation was found to be critical for reducing steric hindrance and minimizing unwanted interactions, such as quenching of a fluorophore by a nearby guanine-rich sequence. biosearchtech.combiosearchtech.com

Initial spacer designs often involved simple, short alkyl chains. Over time, a diverse portfolio of spacer architectures has been developed to meet the specific demands of increasingly complex applications. trilinkbiotech.comglenresearch.com This evolution has led to a variety of spacer phosphoramidites that differ in length, flexibility, and hydrophobicity. biosearchtech.com

Key developments in spacer architectures include:

Variable Length Alkyl Spacers: Hydrophobic spacers such as Propyl (C3), Hexyl (C6), and Dodecyl (C12) became standard reagents. trilinkbiotech.comvulcanchem.com The ability to insert these spacers in multiple, consecutive additions allows for the creation of very long, custom spacer arms. glenresearch.com

Hydrophilic Spacers: To improve solubility in aqueous environments and mimic the flexible nature of the sugar-phosphate backbone, hydrophilic spacers based on ethylene (B1197577) glycol units were introduced. vulcanchem.com These include Spacer 9 (triethylene glycol) and Spacer 18 (hexaethylene glycol, HEG). biosearchtech.comglenresearch.comvulcanchem.com

Abasic Site Mimics: Specialized spacers like dSpacer were designed to introduce a stable abasic site into an oligonucleotide, which is useful for studying DNA repair and mutagenesis. glenresearch.combiosearchtech.com

Photocleavable Spacers: For applications requiring the controlled release of an oligonucleotide from a surface or another molecule, photocleavable spacers were developed. glenresearch.combiosearchtech.com

The selection of a particular spacer is now dictated by the specific application, with choices between hydrophobic and hydrophilic linkers of varying lengths being a key consideration in the design of modified oligonucleotides for diagnostics, therapeutics, and nanotechnology. biosearchtech.comvulcanchem.com

Table 1: Comparison of Common Spacer Phosphoramidites This interactive table summarizes the properties and primary uses of different spacer types.

Spacer Type Chemical Nature Key Characteristics Common Applications
Spacer C3 3-carbon alkyl chain Short, hydrophobic linker. trilinkbiotech.com Mimics the spacing of a natural phosphodiester linkage. biosearchtech.com Introducing short separation, blocking exonuclease activity at the 3'-end. glenresearch.com
Spacer C12 12-carbon alkyl chain Long, hydrophobic linker. vulcanchem.combiosyn.com Provides significant separation between moieties. trilinkbiotech.com Reducing steric hindrance, surface immobilization, altering duplex stability. trilinkbiotech.combiosyn.comnih.gov
Spacer 9 (TEG) Triethylene glycol Hydrophilic, flexible 9-atom chain. biosearchtech.comvulcanchem.com Improving aqueous solubility, creating flexible hinges in hairpin structures. biosearchtech.comvulcanchem.com
Spacer 18 (HEG) Hexaethylene glycol Long, hydrophilic, flexible 18-atom chain. glenresearch.comthermofisher.com Reducing steric hindrance with large labels, nuclease protection. biosearchtech.comthermofisher.com

| dSpacer | Tetrahydrofuran (B95107) derivative | Mimics an abasic site without the instability of the natural linkage. biosearchtech.comglenresearch.com | Studies of DNA repair, mutagenesis, and DNA-protein interactions. biosearchtech.com |

Fundamental Role of Spacer-C12-cep in Modifying Oligonucleotide Conformational Dynamics

The incorporation of a Spacer-C12-cep introduces a long, flexible, and hydrophobic 12-carbon chain into an oligonucleotide, which can significantly influence its three-dimensional structure and behavior. trilinkbiotech.comgencefebio.com This modification is not merely a passive linker but an active component that modulates the conformational dynamics of the nucleic acid.

Key roles of the C12 spacer include:

Increasing Flexibility and Reducing Steric Hindrance: The long alkyl chain provides a flexible hinge, which can increase the accessibility of the oligonucleotide to target molecules or reduce steric clashes between bulky functional groups and the nucleic acid itself. gencefebio.com This is particularly important when attaching oligonucleotides to solid supports for microarray applications or when labeling with large molecules. trilinkbiotech.combiosyn.com

Modulating Backbone Flexibility and Hybridization: The C12 spacer can alter the rigidity of the oligonucleotide backbone, which affects its hybridization properties. gencefebio.com Research has shown that the length of the spacer is a critical design consideration. For instance, in studies involving Zorro-LNA (a gene-targeting agent), an intermediate-length C12 linker showed a notable increase in hybridization efficiency compared to a shorter C3 linker or a much longer C12x3 linker, which performed poorly. nih.gov This suggests an optimal "spacing" is required to facilitate strand invasion and binding to duplex DNA. nih.gov

Stabilizing Duplex Structures: A C12 hydrocarbon spacer has been effectively used as an "end-cap" to covalently link the 3' and 5' ends of a short double-stranded DNA segment. nih.gov This modification significantly stabilizes the duplex, increasing the melting temperature (Tm) of a four-base-pair duplex from below 25°C to over 40°C. nih.gov The C12 spacer's length closely matches the average distance between the terminal 3'-O and 5'-O of a B-DNA duplex, contributing to this stabilizing effect through pre-organization of the structure. nih.gov

Influencing Inter-molecular Interactions: The hydrophobic nature of the C12 spacer can be selected when interactions with hydrophobic environments are desired. vulcanchem.com In the context of nanoparticle-oligonucleotide conjugates, the length of an alkyl spacer (comparing propyl vs. dodecyl) has been shown to profoundly affect the ultrafast dynamics of attached chromophores by controlling the distance between them. acs.org

Table 2: Research Findings on the Impact of C12 Spacers on Oligonucleotides This interactive table summarizes key research findings related to the use of C12 spacers.

Research Area System Studied Key Finding Reference
Duplex Stabilization Short, 4-base-pair DNA duplexes with a C12 end-cap. The C12 spacer significantly increased the melting temperature (Tm) from <25°C to a range of 41-62°C, stabilizing the duplex. nih.gov
Gene Targeting Zorro-LNA constructs with various non-nucleotide linkers targeting duplex DNA. The C12 linker resulted in higher hybridization efficiency compared to shorter (C3) or longer (C12x3) linkers, indicating an optimal spacer length for this application. nih.gov
Nanoparticle Conjugates Chromophores attached to gold nanoparticles via alkyl spacers. A dodecyl (C12) spacer, compared to a shorter propyl (C3) spacer, imposed a greater distance between dyes, influencing their electronic interactions. acs.org

| DNA Capture Modules | End-capped DNA modules for capturing pRNA. | A C12 hydrocarbon spacer (S2) used as an end-cap resulted in a slightly higher Tm (67.2°C for a 5 bp stem) compared to a hexaethylene glycol spacer, indicating strong stabilization. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H61N2O5P B583982 Spacer-C 12 cep CAS No. 158665-27-1

Properties

IUPAC Name

3-[12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61N2O5P/c1-35(2)44(36(3)4)50(49-34-20-31-43)48-33-19-14-12-10-8-7-9-11-13-18-32-47-42(37-21-16-15-17-22-37,38-23-27-40(45-5)28-24-38)39-25-29-41(46-6)30-26-39/h15-17,21-30,35-36H,7-14,18-20,32-34H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFCUJPRTWVAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precision Integration of Spacer C 12 Cep

Phosphoramidite (B1245037) Chemistry as Applied to Spacer-C12 cep Monomer Integration

The incorporation of Spacer-C12 cep into an oligonucleotide chain is achieved through the well-established phosphoramidite method of solid-phase synthesis. sigmaaldrich.com This cyclical process, which builds the oligonucleotide in the 3' to 5' direction, involves four key steps: detritylation, coupling, capping, and oxidation. shigematsu-bio.com

Reaction Mechanisms and Conditions for Incorporating Spacer-C12 cep

The integration of the Spacer-C12 cep monomer follows the standard phosphoramidite coupling cycle. The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached. shigematsu-bio.com

The synthesis cycle proceeds as follows:

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a solvent like dichloromethane (B109758) (DCM), exposing a reactive 5'-hydroxyl group. shigematsu-bio.com

Coupling: The Spacer-C12 cep, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a reagent such as tetrazole. cambio.co.uk The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. sigmaaldrich.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, they are acetylated using a capping reagent, commonly a mixture of acetic anhydride (B1165640) and 1-methylimidazole. shigematsu-bio.com

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester by treatment with an oxidizing agent, typically an iodine solution. sigmaaldrich.com

This four-step cycle is repeated for each subsequent monomer, including the Spacer-C12 cep, until the desired oligonucleotide sequence is synthesized. shigematsu-bio.com Following the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphates (cyanoethyl) and nucleobases are removed, typically with aqueous ammonia. sigmaaldrich.com

Strategies for Optimizing Coupling Efficiency of Spacer-C12 cep

Anhydrous Conditions: Phosphoramidites are sensitive to moisture, which can hydrolyze them and reduce their reactivity. Therefore, maintaining anhydrous conditions throughout the synthesis, especially for the acetonitrile diluent, is critical. cambio.co.uk

Activator Choice: The choice of activator can influence coupling times and efficiency. While standard activators like tetrazole are common, more potent activators may be used to enhance reaction kinetics.

Coupling Time: While standard coupling times are often adequate, extending the coupling time for bulky modifiers can sometimes improve efficiency. shigematsu-bio.com However, for Spacer-C12 cep, no changes to the standard method are typically required. glenresearch.com

Reagent Purity: The purity of the Spacer-C12 cep phosphoramidite, typically greater than 95% as determined by HPLC, is essential for optimal performance.

Solid-Phase Oligonucleotide Synthesis Protocols Utilizing Spacer-C12 cep

The versatility of Spacer-C12 cep allows for its incorporation at various positions within an oligonucleotide sequence to suit different research applications. biosearchtech.comgeneri-biotech.com

Incorporation of Spacer-C12 cep at 5'-Termini of Oligonucleotides

Placing the Spacer-C12 at the 5'-end is a common strategy to distance a subsequently attached label from the oligonucleotide. biosearchtech.combiosearchtech.com This is particularly useful when the label might interfere with hybridization or be quenched by proximity to certain bases, such as guanine-rich sequences. biosearchtech.combiosearchtech.com The synthesis follows the standard phosphoramidite cycle, with the Spacer-C12 cep being the final monomer added to the sequence. The 5'-DMT group on the spacer can then be removed on the synthesizer or left on for purification purposes. shigematsu-bio.com

Internal Integration of Spacer-C12 cep within Oligonucleotide Sequences

Spacer-C12 cep can also be incorporated internally within an oligonucleotide sequence. biosearchtech.comgeneri-biotech.com This creates a flexible, abasic site that can add distance between different functional domains of a single oligonucleotide strand. biosearchtech.com For instance, it can be used in probes where one part of the sequence binds to a target and another part is designed for signal amplification, with the spacer providing the necessary flexibility for both events to occur. biosearchtech.com The integration process is the same as for a standard nucleoside monomer within the automated synthesis cycle. generi-biotech.com

Strategies for Multiple Consecutive Incorporations of Spacer-C12 cep for Extended Spacing

To create longer spacer arms, multiple units of Spacer-C12 cep can be coupled consecutively. biosearchtech.comglenresearch.combiosyn.com This allows for precise control over the length of the spacer arm. biosearchtech.comshigematsu-bio.com The synthesis protocol simply involves repeating the coupling step with the Spacer-C12 cep monomer for the desired number of additions. genelink.com This technique is valuable in applications such as affinity chromatography or microarray immobilization, where a significant distance between the oligonucleotide and a solid surface is required to ensure accessibility for binding. biosearchtech.combiosyn.commicrosynth.com However, it is important to note that multiple incorporations of a hydrophobic spacer like C12 can lead to distortions in the natural sugar-phosphate backbone of the DNA. biosearchtech.comshigematsu-bio.com

Interactive Data Table: Properties of Spacer-C12 cep

PropertyValueReference
IUPAC Name 3-[12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Molecular Formula C42H61N2O5P polyorginc.com
Molecular Weight 704.93 g/mol polyorginc.com
CAS Number 158665-27-1 polyorginc.combiosearchtech.com
Appearance Colorless oily matter
Purity >95% by HPLC
Storage -20 °C
Diluent Anhydrous Acetonitrile cambio.co.uk
Solution Stability 2-3 days glenresearch.com

Molecular Design Principles and Conformational Impact of Spacer C 12 Cep

Influence of Spacer-C12 cep on Oligonucleotide Chain Flexibility and Dynamics

The introduction of a Spacer-C12 cep into an oligonucleotide sequence imparts a significant degree of conformational flexibility. gencefebio.com The 12-carbon aliphatic chain, being significantly more supple than the relatively rigid sugar-phosphate backbone, acts as a flexible linker. This increased pliancy can be advantageous in various contexts. For instance, in probe design, the spacer can provide the necessary flexibility for a reporter molecule to adopt an optimal orientation, or for a therapeutic agent to access its target site with greater ease. gencefebio.combiosearchtech.com This flexibility is also crucial in the design of complex three-dimensional DNA nanostructures, where it can facilitate the folding and assembly of different domains. biosearchtech.com However, it is important to note that while this flexibility can be beneficial, the inherent suppleness of the alkyl chain can also lead to a distortion of the natural sugar-phosphate backbone geometry. biosearchtech.com

Role of Spacer-C12 cep in Mitigating Steric Hindrance in Oligonucleotide Conjugates

In the design of oligonucleotide conjugates, where bulky molecules such as fluorophores, quenchers, or therapeutic payloads are attached, steric hindrance can be a significant issue. gencefebio.com These bulky moieties can interfere with hybridization, enzyme recognition, or interaction with other biomolecules. Spacer-C12 cep is frequently employed to mitigate these steric clashes by physically distancing the conjugated molecule from the oligonucleotide chain. gencefebio.combiosearchtech.com This separation reduces the potential for adverse interactions between the modifier and the nucleic acid sequence, thereby preserving the intended function of both components. biosearchtech.com For example, in fluorescence-based assays, a C12 spacer can prevent the quenching of a fluorescent dye by G-rich sequences. biosearchtech.combiosearchtech.com

Impact of Spacer-C12 cep on Intra- and Inter-molecular Interactions of Oligonucleotides

The presence of a C12 spacer can significantly influence both the internal folding of a single oligonucleotide strand and its interactions with other nucleic acid molecules.

Effects on Hairpin Loop Formation in DNA

The flexibility and length of a spacer can be critical in the formation of hairpin structures in DNA. biosearchtech.combiosearchtech.com While specific studies focusing solely on the effect of a C12 spacer on hairpin loop formation are not extensively detailed in the provided search results, the general principle is that spacers can be used to control the precise length of the linker connecting the two complementary stems of a hairpin. biosearchtech.combiosearchtech.com In one study, a C12 spacer was used to attach a biotin (B1667282) moiety to the loop of a hairpin probe, demonstrating its utility in functionalizing such structures without disrupting their formation. oup.com The choice of spacer length can influence the stability and kinetics of hairpin formation and is a key design parameter in creating molecular beacons and other structured probes. nih.gov

Influence on Self-Assembly and Supramolecular Structures (e.g., Micelles)

One of the most significant consequences of incorporating a hydrophobic C12 spacer into an oligonucleotide is the induction of self-assembly into supramolecular structures. researchgate.net When conjugated to a hydrophobic tail, oligonucleotides containing a C12 spacer can act as amphiphiles, molecules with both hydrophilic (the DNA) and hydrophobic (the spacer and tail) regions. In aqueous solutions, these amphiphiles can spontaneously assemble into various nanostructures, including spherical micelles, cylindrical micelles, and nanotapes. researchgate.netresearchgate.net The C12 spacer plays a crucial role in mediating this assembly, with studies showing that its presence can lead to more complex morphologies compared to oligonucleotides with shorter or no spacers. researchgate.net For example, the addition of a C12 spacer to a single-stranded DNA-amphiphile was shown to increase the wall thickness and diameter of self-assembled nanotubes. researchgate.net

FeatureDescriptionReferences
Flexibility The 12-carbon chain acts as a flexible linker, increasing the conformational freedom of the oligonucleotide. gencefebio.combiosearchtech.com
Steric Hindrance Mitigates steric clashes between the oligonucleotide and bulky conjugated molecules. gencefebio.combiosearchtech.com
Hydrophobicity Introduces a significant hydrophobic character, driving self-assembly in aqueous environments. kent.ac.uklumiprobe.com
Hairpin Formation Can be used to control the linker length in hairpin structures and for functionalization. biosearchtech.combiosearchtech.comoup.com
Duplex Stability Can influence duplex stability and hybridization kinetics, with effects being context-dependent. researchgate.netresearchgate.netnih.gov
Self-Assembly Promotes the formation of supramolecular structures like micelles and nanotapes. researchgate.netresearchgate.net

Computational Modeling and Simulation of Spacer-C12-cep-Modified Oligonucleotide Structures

Molecular dynamics simulations, utilizing force fields like CHARMM and AMBER, allow for the detailed description of biomolecular structures and their movements over time. illinois.eduwesleyan.edu These simulations can explicitly account for the effects of chemical modifications, solvent, and ionic strength on the behavior of oligonucleotide hybrids. nih.gov For oligonucleotides modified with flexible linkers like the C12 spacer, MD simulations are particularly valuable for exploring the vast conformational landscape that these molecules can adopt. mdpi.com

Research involving all-atom MD simulations has provided a deeper understanding of how C12 spacers behave in different molecular environments. For example, in aqueous solutions, dodecane (B42187) modifications have been observed to adopt a contracted conformation. acs.org However, when placed within a lipid membrane, these C12 chains extend to span the hydrophobic core, while the attached DNA portion moves out from this non-polar region. acs.org This demonstrates the significant influence of the surrounding environment on the spacer's conformation.

Simulations have also been employed to study the self-assembly of DNA aptamer-amphiphiles that incorporate C12 spacers. researchgate.net These computational studies help to elucidate how the length and nature of the spacer influence the morphology of the resulting self-assembled structures, such as micelles and nanotubes. researchgate.net In the context of DNA origami structures, MD simulations have been used to model the nanoscale structure and dynamics of dye molecules connected to DNA via C12 linkers, providing detailed information on their spatial arrangement. illinois.edu The CHARMM General Force Field (CGenFF) has been utilized in such cases to parameterize the interactions of the dye and linker molecules. illinois.edu

The flexibility introduced by long linkers has been a subject of combined experimental and computational investigation. Pulsed electron-electron double resonance (PELDOR) spectroscopy, when coupled with MD simulations, has proven effective in defining the conformational ensembles of flexible, self-assembled DNA complexes. mdpi.com Studies on oligonucleotides with linkers of varying lengths have shown that increasing the linker length leads to greater inter-spin distance fluctuations and enlarged conformational flexibility, as indicated by higher Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values in MD trajectories. mdpi.com

The table below summarizes findings from computational studies on oligonucleotides containing C12 or similar long alkyl spacers, highlighting the methods used and key observations.

Study Focus Computational Method Key Findings Reference(s)
Self-assembly of DNA-amphiphilesAtomistic molecular dynamics simulationsC12 spacer influences the morphology of self-assembled structures (micelles, vesicles, nanotubes). researchgate.net
DNA origami voltage sensorsAll-atom MD simulations (NAMD, CHARMM36 force field, CGenFF)Modeled the structure and dynamics of dye molecules conjugated to DNA with a C12 spacer. illinois.edu
DNA-based synthetic enzyme in a lipid bilayerAll-atom MD simulationsIn solution, C12 modifications adopt a contracted conformation; within a membrane, they extend through the hydrophobic core. acs.org
Flexible oligonucleotide complexesMolecular dynamics (MD) simulations combined with PELDORIncreasing linker length results in larger conformational flexibility, with increased RMSD and RMSF values. mdpi.com
G-quadruplex for ion transportUmbrella sampling MD simulationsProposed a G-quadruplex with three lipophilic C12 spacers as a potential transmembrane channel. researchgate.net

These computational approaches are crucial for the rational design of modified oligonucleotides for various applications, from therapeutic agents to components in nanotechnology. acs.orgthermofisher.com By predicting the structural impact of modifications like the Spacer-C12-CEP, researchers can better tailor the properties of oligonucleotides for specific functions, such as controlling steric hindrance or facilitating specific molecular interactions. chemrxiv.orgbiosearchtech.com

Advanced Applications and Functionalization of Oligonucleotides Incorporating Spacer C 12 Cep

Engineering of Oligonucleotide Probes and Biosensing Platforms Utilizing Spacer-C12 cep

The performance of oligonucleotide probes and biosensors is highly dependent on their structural design and the accessibility of the recognition elements. The use of a Spacer-C12 cep is a key modification for engineering highly effective probes and biosensing platforms. biosyn.commicrosynth.comthermofisher.com The spacer arm physically distances the oligonucleotide from other components, preventing unwanted interactions and ensuring optimal orientation for target binding. gencefebio.com

The sensitivity and specificity of a biosensor are critical metrics for its performance, and the incorporation of a Spacer-C12 can directly enhance these characteristics. nih.govmdpi.com By creating a significant distance between the immobilized oligonucleotide probe and the biosensor surface, the C12 spacer mitigates steric hindrance. gencefebio.com This separation allows the probe to adopt a more favorable conformation in solution, making it more accessible to target molecules. The increased accessibility facilitates more efficient hybridization, leading to a stronger signal and improved sensitivity.

Furthermore, this spatial arrangement can enhance specificity by reducing non-specific binding of other molecules to the surface. The flexibility provided by the C12 spacer allows the oligonucleotide to move more freely, which can be crucial for discriminating between perfectly matched targets and those with single-base mismatches, thereby increasing the specificity of the assay. gencefebio.com Research has shown that optimizing the distance from the surface is a key factor in developing highly sensitive detection platforms. nih.govdovepress.com

Table 1: Impact of Spacers on Biosensor Performance

Feature Effect of Spacer-C12 Incorporation Rationale
Sensitivity Increased Mitigates steric hindrance, improving probe accessibility and hybridization efficiency. gencefebio.com
Specificity Increased Reduces non-specific binding and allows for better discrimination of mismatched targets. gencefebio.com
Flexibility Increased Allows the oligonucleotide to adopt optimal conformations for target binding. gencefebio.com
Overall Performance Enhanced Leads to more reliable and accurate detection in complex samples. nih.govmdpi.com

Fluorescence-based detection is a cornerstone of modern molecular biology, but its effectiveness can be compromised by quenching effects. Quenching occurs when a fluorescent dye (fluorophore) is in close proximity to another molecule that can accept its energy, leading to a reduction in the fluorescence signal. The Spacer-C12 plays a crucial role in preventing this phenomenon. biosearchtech.com

By inserting a long, 12-carbon chain between the fluorophore and the oligonucleotide, the spacer physically separates the two moieties. biosearchtech.combiosearchtech.com This is particularly important when using fluorophores that are susceptible to quenching by specific nucleotide bases, such as guanine, which is a known quencher of dyes like fluorescein. biosearchtech.com The spacer moves the dye away from the G-rich regions of the sequence, minimizing adverse interactions and preserving the fluorescent signal. Similarly, when multiple dyes are present, a spacer can prevent self-quenching between them. biosearchtech.com This strategy is essential for designing bright and sensitive fluorescent probes for applications like real-time PCR and fluorescence in situ hybridization (FISH). nih.gov

Application in Enhancing Biosensor Sensitivity and Specificity

Development of Nucleic Acid Immobilization Strategies for Array Technologies

Array technologies, such as DNA microarrays, are powerful tools for high-throughput analysis, enabling the simultaneous measurement of thousands of different nucleic acid sequences. The successful fabrication and function of these arrays depend on the effective immobilization of probes onto a solid support. Spacer-C12 is frequently employed in these immobilization strategies to ensure the probes are functional and accessible. biosyn.commicrosynth.com

In microarray applications, DNA probes are covalently attached to a solid surface, such as a glass slide. nih.gov The use of a Spacer-C12 is a common strategy to improve the performance of these arrays. biosyn.commicrosynth.comgenelink.com The spacer acts as a flexible linker between the surface and the DNA probe, lifting the oligonucleotide away from the substrate. This separation is critical to overcome the steric interference from the surface, allowing the immobilized probes to hybridize efficiently with target sequences in the sample. gencefebio.com

Research has demonstrated the use of 70-mer oligonucleotide probes synthesized with a 5' amino modifier and a C12 spacer for covalent attachment to modified glass slides. nih.gov This approach ensures that the probes are positioned optimally for interaction, leading to higher hybridization signals and more reliable data in gene expression profiling and pathogen detection. nih.gov The hydrophobic nature of the C12 spacer is well-suited for many common surface chemistries used in microarrays. biosearchtech.comshigematsu-bio.com

Aptamers are single-stranded DNA or RNA molecules that can bind to a wide range of targets with high affinity and specificity. nih.gov When immobilized on a surface for high-throughput screening or biosensing applications, their performance is subject to the same challenges as DNA probes, namely steric hindrance and surface-induced conformational changes. gencefebio.com

The incorporation of a Spacer-C12 is a widely used method for attaching aptamers to solid supports for microarray and screening platforms. biosyn.commicrosynth.combiosyn.com The spacer provides the necessary distance and flexibility for the aptamer to fold into its specific three-dimensional structure, which is essential for target recognition and binding. gencefebio.com This strategy is critical for developing aptamer-based biosensors and for high-throughput screening assays designed to discover new aptamers or to characterize their binding properties under various conditions. nih.govnih.gov The design of multivalent aptamer constructs, which can enhance binding avidity, often incorporates spacers to ensure that each aptamer unit can function independently. researchgate.net

Solid-Phase Immobilization of DNA Probes for Microarray Applications

Modulation of Oligonucleotide Functionality in Biochemical Assays

Beyond its role in spacing and immobilization, the Spacer-C12 can also be used to directly modulate the functionality of oligonucleotides in various biochemical assays. Its introduction into an oligonucleotide sequence can alter the molecule's physical and chemical properties in predictable ways. gencefebio.com

The flexibility and length of the C12 spacer can be harnessed to control the conformational dynamics of an oligonucleotide. gencefebio.com This is important in applications involving complex structures like molecular beacons or in studies of DNA duplex and hairpin loop formation. biosearchtech.comshigematsu-bio.com Furthermore, when a spacer is incorporated at the 3'-end of an oligonucleotide, it can function as a blocker, preventing extension by DNA polymerases and degradation by certain exonucleases. biosearchtech.comgenelink.combiosearchtech.com This blocking function is a useful alternative to a 3'-phosphate group and is valuable in applications such as PCR and ligation assays where preventing unwanted enzymatic activity is crucial. biosearchtech.com The choice between a hydrophobic spacer like C12 and a more hydrophilic one depends on the specific requirements of the assay, allowing for fine-tuning of the oligonucleotide's behavior. biosearchtech.comshigematsu-bio.com

Table 2: Functional Modulation by Spacer-C12

Application Function of Spacer-C12 Mechanism
Biochemical Assays Modulates flexibility and conformation Introduces a flexible, non-rigid linker into the oligonucleotide backbone. gencefebio.com
PCR / Ligation Blocks polymerase extension When placed at the 3'-end, it prevents enzymes from recognizing and acting on the terminus. genelink.combiosearchtech.com
Nuclease Resistance Protects against degradation The 3'-end modification inhibits the activity of 3'-exonucleases. biosearchtech.combiosearchtech.com
Duplex/Hairpin Studies Controls spatial arrangement Precisely sets the distance between different parts of a nucleic acid structure. biosearchtech.comshigematsu-bio.com

Strategies for Preventing Secondary Structure Formation in Oligonucleotides

Oligonucleotides, particularly those with specific sequence motifs, can fold back on themselves to form stable secondary structures like hairpin loops. These structures can significantly hinder the oligonucleotide's primary function, such as hybridizing to a target sequence. The formation of these intramolecular structures can reduce the efficiency of antisense oligonucleotides (ASOs) or probes by making the binding region inaccessible.

Incorporating a Spacer-C12-cep offers a strategic solution to this problem. By inserting the long, flexible, and non-pairing C12 linker into a region prone to self-complementarity, the secondary structure can be disrupted. The spacer acts as a flexible hinge, breaking the continuity of the nucleotide sequence required for the stable formation of hairpins or other undesired structures. This ensures that the functional regions of the oligonucleotide remain open and accessible for target binding, enhancing the efficiency and reliability of the nucleic acid tool. While the concept is often demonstrated with C3 spacers in ASOs to maintain accessibility, the longer C12 spacer provides even greater flexibility for disrupting more stable or complex secondary structures.

Use in Studies of Nucleotide Function and Mutagenesis Analysis (Indirectly via C3-Spacer-CEP, generalizable concept)

Understanding the functional role of each nucleotide within a specific sequence, such as the catalytic core of a DNAzyme or a protein-binding site, is fundamental to molecular biology. One powerful method for this is site-directed mutagenesis, where specific nucleotides are replaced or removed. Abasic site mimics, such as dSpacers (a tetrahydrofuran-THF moiety), or simple carbon spacers can be used to investigate the importance of a base, a sugar, or the entire nucleotide unit at a particular position. genelink.com

This concept has been demonstrated using C3-Spacer-CEP, which mimics the three-carbon spacing of the natural sugar-phosphate backbone. biosearchtech.com In a mutagenesis analysis of the 8-17 and 10-23 DNAzymes, researchers replaced specific nucleotides in the catalytic core with a C3 spacer. The observation that the DNAzymes retained significant catalytic activity suggested a high degree of structural flexibility, where the phosphodiester backbone's continuity was more critical than the presence of a specific nucleotide at that position. researchgate.net

While a C3 spacer is a closer structural mimic of a nucleotide's footprint, a C12 spacer can be employed in similar studies to investigate the effects of introducing a much longer, more flexible linker. biosyn.combiosyn.com This allows researchers to probe the tolerance of a system to larger structural perturbations and to understand the spatial requirements for the interaction of different domains within a nucleic acid or a nucleic acid-protein complex.

Summary of Spacer-C12-cep Applications

Application AreaMechanism and PurposeReference
Preventing Secondary StructuresThe flexible, non-pairing C12 linker is inserted into a sequence to disrupt self-complementarity (e.g., hairpin loops), ensuring the oligonucleotide remains accessible for target hybridization.
PCR BlockerWhen placed at the 3'-terminus, the non-nucleosidic spacer prevents extension by DNA polymerase, blocking unwanted primer activity in applications like qPCR probes. biosyn.comglenresearch.combiosearchtech.combiosearchtech.com
Mutagenesis Studies(Generalized from C3-Spacer) Replaces a nucleotide to study the functional and structural importance of that specific position within a sequence, such as a DNAzyme's catalytic core. researchgate.net

Contributions to Advanced Nucleic Acid-Based Research Tools

The ability to precisely modify oligonucleotides with functional groups like Spacer-C12-cep is fundamental to the creation of advanced research tools. The C12 spacer, a hydrophobic and flexible arm, contributes significantly to the performance and utility of various nucleic acid-based technologies. biosearchtech.comshigematsu-bio.com

One key application is in the development of probes for microarrays. For efficient hybridization on a solid surface, probes need to be tethered in a way that minimizes steric hindrance from the surface itself. A C12 spacer provides a long, flexible arm that extends the oligonucleotide away from the substrate, facilitating better access for the target nucleic acid in the solution and improving hybridization kinetics and signal intensity. biosyn.comgenelink.com

In fluorescence-based detection, such as for long qPCR probes, a spacer can be used to physically separate a fluorophore from a quencher or from a guanine-rich sequence that may cause quenching. biosearchtech.com This spatial separation ensures optimal performance of the fluorescent tag. Furthermore, the inherent flexibility imparted by spacers is critical in complex probe designs. For instance, in certain detection assays, a template probe may need to bind to a target sequence while another part of the probe remains free to hybridize with an extension probe for signal amplification. A hydrophilic spacer like Spacer 18 (HEG) is often used in these cases to provide the necessary flexibility for this dual interaction. biosearchtech.com The C12 spacer provides a hydrophobic alternative for applications where this property is desired.

Contributions of Spacer-C12-cep to Research Tools

Research ToolContribution of Spacer-C12-cepReference
Microarray ProbesActs as a long linker to immobilize the probe on a solid surface, reducing steric hindrance and improving hybridization efficiency with the target. biosyn.comgenelink.com
Fluorescent Probes (e.g., for qPCR)Provides spatial separation between a fluorescent dye and a quencher or a quenching sequence, enhancing signal. Also used as a 3'-blocker. biosearchtech.combiosearchtech.com
Complex Hybridization Constructs(General concept) Imparts flexibility, allowing different segments of a single oligonucleotide to interact with multiple targets or components simultaneously. biosearchtech.com
AptamersCan be used to create distance between the aptamer's binding region and a functional tag or a surface for immobilization. genelink.com

Comparative Analysis of Spacer C 12 Cep with Alternative Oligonucleotide Linkers

Comparative Studies with Shorter Alkyl-Chain Spacers (e.g., C3, C6, C9)

The family of alkyl-chain spacers provides a range of lengths to modulate the spatial relationship between different parts of an oligonucleotide or between the oligonucleotide and a conjugated molecule. The choice between Spacer-C12 and its shorter counterparts—C3, C6, and C9—is primarily dictated by the desired degree of separation and hydrophobicity.

Key Research Findings:

Flexibility and Distance: The most apparent distinction is the length of the spacer arm. Spacer C3, with its three-carbon chain, offers minimal separation and is sometimes used to mimic the natural spacing of the sugar-phosphate backbone, though its flexibility can introduce distortions. shigematsu-bio.combiosearchtech.com As the chain length increases to C6, C9, and C12, the spacer provides progressively greater distance and flexibility. genelink.comgenelink.com This increased separation can be crucial in applications where steric hindrance between a label (like a fluorophore) and the oligonucleotide needs to be minimized. biosearchtech.com

Hydrophobicity: All alkyl-chain spacers are inherently hydrophobic. metabion.comgenelink.com The hydrophobicity increases with the length of the carbon chain. Consequently, Spacer-C12 is more hydrophobic than C3, C6, and C9 spacers. vulcanchem.com This property can be advantageous when interactions with hydrophobic environments are desired. vulcanchem.com

Applications: Shorter spacers like C3 are often employed to block the 3'-end of an oligonucleotide from polymerase extension or nuclease degradation. biosearchtech.combiomers.net Longer spacers, including C12, are frequently used to attach molecules to an oligonucleotide, ensuring that the attached molecule does not interfere with the hybridization of the oligonucleotide. trilinkbiotech.com Multiple additions of any of these spacers can be performed to achieve a desired, specific spacer arm length. genelink.comglenresearch.com

Interactive Data Table: Comparison of Alkyl-Chain Spacers

Feature Spacer C3 Spacer C6 Spacer C9 Spacer C12
Chain Length 3 carbons 6 carbons vulcanchem.com 9 carbons genelink.com 12 carbons genelink.com
Relative Hydrophobicity Low Medium High Very High vulcanchem.com
Primary Function 3'-end blocker, short-range spacing biosearchtech.combiomers.net Moderate spacing Long-range spacing Extended long-range spacing genelink.comtrilinkbiotech.com
Flexibility Limited Moderate Increased High biosearchtech.com

Comparative Studies with Longer Alkyl-Chain Spacers (e.g., C18)

When even greater separation is required, longer alkyl-chain spacers such as C18 are utilized. The comparison between Spacer-C12 and Spacer-C18 revolves around the extent of their shared properties.

Key Research Findings:

Maximal Separation: Spacer C18, also known as a hexaethylene glycol (HEG) spacer, is composed of an 18-atom chain (12 carbons and 6 oxygens). It provides a significantly longer spacer arm than C12. This extended length is beneficial in applications requiring substantial distance, such as in the formation of hairpin loops or for immobilizing hybridization probes on solid surfaces.

Hydrophilicity/Hydrophobicity: While both provide significant spacing, their chemical nature differs. The pure alkyl C12 spacer is hydrophobic. genelink.com In contrast, some spacers designated as "Spacer 18" are hexaethylene glycol (HEG) based, making them more hydrophilic. biomers.net This distinction is crucial for applications in aqueous biological environments.

Structural Impact: The extended length of Spacer C18 can offer more flexibility than Spacer C12, which can be advantageous in complex structural designs like molecular beacons or Scorpion primers. biosearchtech.com

Interactive Data Table: Spacer-C12 vs. Spacer-C18

Feature Spacer C12 Spacer C18 (Alkyl) Spacer 18 (HEG)
Chain Composition 12-carbon alkyl chain genelink.com 18-carbon alkyl chain 18-atom hexaethylene glycol chain
Relative Hydrophobicity Very High vulcanchem.com Extremely High Hydrophilic biomers.net
Typical Use Cases Long-range spacing, solid-phase immobilization genelink.com Very long-range spacing Applications requiring flexibility and water solubility biosearchtech.com

Distinctions from Hydrophilic Spacers (e.g., HEG, TEG, Spacer 18, Spacer 9) in Application Contexts

A major dividing line among spacers is their polarity. Unlike the hydrophobic alkyl spacers, hydrophilic spacers are based on ethylene (B1197577) glycol units.

Key Research Findings:

Chemical Nature: Spacer-C12 is a hydrophobic, aliphatic chain. genelink.com In contrast, spacers like Spacer 9 (triethylene glycol, TEG) and Spacer 18 (hexaethylene glycol, HEG) are hydrophilic due to the presence of ether oxygens in their backbone. vulcanchem.combiomers.net

Solubility and Biological Compatibility: The hydrophilicity of TEG and HEG spacers makes them more suitable for applications in aqueous buffers and biological systems where maintaining the solubility of the oligonucleotide conjugate is critical. vulcanchem.com For instance, when labeling an oligonucleotide with a hydrophobic dye, incorporating a hydrophilic spacer can prevent aggregation and improve performance in assays. genelink.com

Application-Specific Choices: The choice between hydrophobic and hydrophilic spacers is dictated by the specific application. biosearchtech.combiosearchtech.com Hydrophobic spacers like C12 are preferred for applications involving interactions with hydrophobic surfaces or molecules. vulcanchem.com Hydrophilic spacers are chosen for most in-solution biological applications, such as FRET probes or therapeutic oligonucleotides, to ensure proper folding and interaction with target molecules. biosearchtech.comgenelink.com For example, Spacer 9 has been used to link oligonucleotides to epitopes in drug development due to its hydrophilic nature.

Interactive Data Table: Hydrophobic vs. Hydrophilic Spacers

Feature Spacer-C12 (Hydrophobic) Spacer 9 (TEG) / Spacer 18 (HEG) (Hydrophilic)
Backbone Aliphatic carbon chain genelink.com Polyethylene glycol (PEG)-based genelink.com
Polarity Non-polar Polar
Water Solubility Low High vulcanchem.com
Application Context Interactions with hydrophobic environments, solid-phase attachment genelink.comvulcanchem.com Aqueous biological systems, preventing aggregation of conjugates genelink.comvulcanchem.com

Functional Divergence from Abasic Site Mimics (e.g., dSpacer)

While both Spacer-C12 and abasic site mimics like dSpacer are non-nucleosidic inserts, their intended functions are fundamentally different.

Key Research Findings:

Structural Mimicry: dSpacer, a tetrahydrofuran (B95107) (THF) derivative, is designed to mimic an abasic site—a position in the DNA backbone where a nucleobase has been lost. biomers.netbiosyn.com It is structurally similar to a deoxyribose sugar, allowing it to be incorporated into the sugar-phosphate backbone with minimal distortion. biosearchtech.combiosearchtech.com

Function: The primary role of dSpacer is in studies of DNA repair, mutagenesis, and DNA-protein interactions, where a stable, non-reactive abasic site is required. biosyn.combiosearchtech.com It creates a gap in the base-stacking interactions without the flexibility of a long alkyl chain. In contrast, Spacer-C12's function is to introduce a long, flexible, and hydrophobic tether. genelink.com

Interactive Data Table: Spacer-C12 vs. dSpacer

Feature Spacer-C12 dSpacer (Abasic Site Mimic)
Chemical Structure 12-carbon alkyl chain genelink.com Tetrahydrofuran derivative biosyn.com
Primary Function Introduce a long, flexible, hydrophobic linker genelink.com Mimic a stable abasic site in the DNA backbone biosyn.combiosearchtech.com
Impact on DNA Structure Introduces significant flexibility and potential distortion shigematsu-bio.com Minimal distortion of the sugar-phosphate backbone biosearchtech.combiosearchtech.com
Typical Application Spacing of labels, surface attachment genelink.comtrilinkbiotech.com Studies of DNA repair, mutagenesis, and DNA-protein interactions biosyn.combiosearchtech.com

Contextual Comparison with Cleavable Linkers (e.g., Photocleavable Spacers)

The final comparison is with linkers that can be cleaved under specific conditions, a functionality that Spacer-C12 lacks.

Key Research Findings:

Stability vs. Cleavability: Spacer-C12 is a stable linker, designed to permanently connect different parts of a molecule. Photocleavable (PC) spacers, on the other hand, contain a labile bond (often a 2-nitrobenzyl group) that can be broken upon exposure to UV light. shigematsu-bio.com

Application in Release and Capture: This cleavable property is highly advantageous in applications involving the capture and subsequent release of target molecules. For example, an oligonucleotide probe with a biotin (B1667282) label attached via a PC spacer can be used to capture a target DNA or RNA sequence on a streptavidin-coated support. The captured complex can then be released by photolysis, leaving the biotin tag behind. shigematsu-bio.com

Functional Goal: The goal of using a cleavable linker is to enable the removal of a modifier or the release of the oligonucleotide from a surface or another molecule post-application. shigematsu-bio.combiosearchtech.com The purpose of Spacer-C12 is to provide a permanent, stable, and long-distance connection. genelink.com

Interactive Data Table: Spacer-C12 vs. Photocleavable Spacers

Feature Spacer-C12 Photocleavable (PC) Spacer
Key Property Stable, non-cleavable linkage Cleavable upon UV irradiation shigematsu-bio.com
Primary Function Permanent long-range spacing genelink.com Controlled release of the oligonucleotide or attached modifier shigematsu-bio.com
Typical Application Creating stable bioconjugates, surface immobilization genelink.com Affinity purification with release, phototriggered hybridization shigematsu-bio.comgenelink.com

Advanced Analytical and Characterization Methodologies in Spacer C 12 Cep Research

Spectroscopic Techniques for Confirmation of Spacer-C12 cep Integration in Oligonucleotides (e.g., NMR, UV-Vis)

Spectroscopic methods are fundamental in the initial verification of a modified oligonucleotide's identity and concentration. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are primary tools for confirming the successful incorporation of the Spacer-C12 cep.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information at the atomic level. For Spacer-C12 cep-modified oligonucleotides, ¹H NMR is particularly useful. The presence of the C12 alkyl chain is confirmed by characteristic signals from its numerous methylene (B1212753) (-CH₂) protons, which appear in a distinct region of the spectrum. The successful covalent linkage to the oligonucleotide is verified by the presence of both the signals from the spacer and the characteristic signals from the nucleobases and sugar-phosphate backbone of the oligonucleotide. pepolska.plrsc.orggoogleapis.comnih.gov ³¹P NMR is also employed to assess the purity of phosphoramidite (B1245037) reagents like Spacer-C12 cep before synthesis. chemie-brunschwig.ch

UV-Visible (UV-Vis) Spectroscopy is a standard and robust method for quantifying nucleic acids. Oligonucleotides exhibit a strong absorbance maximum at a wavelength of approximately 260 nm due to the aromatic nature of the nucleobases. pepolska.plbiosyn.com While the C12 spacer itself does not absorb significantly at this wavelength, UV-Vis spectroscopy is essential for determining the concentration of the oligonucleotide after synthesis and purification. biosyn.comgoogle.com The ratio of absorbance at 260 nm to that at 280 nm (A260/A280) is also used as a general indicator of nucleic acid purity with respect to protein contamination. A successful synthesis and purification process yields a predictable concentration based on the absorbance at 260 nm. pepolska.pl

Table 1: Spectroscopic Techniques for Spacer-C12 cep-Oligonucleotide Characterization

TechniquePrincipleInformation Obtained for Spacer-C12 cep-Oligonucleotides
¹H NMR Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure.Confirms the presence of the C12 alkyl chain through characteristic methylene proton signals. Verifies covalent integration by showing signals from both the spacer and the oligonucleotide.
³¹P NMR Measures the magnetic properties of phosphorus nuclei.Assesses the purity of the Spacer-C12 phosphoramidite reagent before synthesis. chemie-brunschwig.ch
UV-Vis Measures the absorption of UV and visible light by the sample.Quantifies the concentration of the modified oligonucleotide by measuring absorbance at 260 nm. pepolska.pl Provides an estimate of purity (A260/A280 ratio).

Chromatographic Methodologies for Purity Assessment of Spacer-C12 cep-Modified Oligonucleotides (e.g., HPLC)

Chromatographic techniques are indispensable for the purification and purity assessment of synthetic oligonucleotides. Due to the stepwise nature of solid-phase synthesis, the crude product is a mixture containing the desired full-length sequence along with various impurities, such as truncated sequences (n-1, n-2 products). For oligonucleotides modified with a hydrophobic moiety like a C12 spacer, high-performance liquid chromatography (HPLC) is strongly recommended for purification. biosyn.combiosyn.com

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the most common and effective method for analyzing and purifying modified oligonucleotides. diva-portal.orgchromatographyonline.comlcms.czelementlabsolutions.com This technique separates molecules based on their hydrophobicity. The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) in the mobile phase. nih.gov This allows the oligonucleotide to interact with the hydrophobic stationary phase (typically C8 or C18). The hydrophobic C12 spacer significantly increases the retention time of the modified oligonucleotide compared to unmodified or truncated sequences, facilitating excellent separation. lcms.cz Elution is achieved by a gradient of an organic solvent, such as acetonitrile (B52724). chromatographyonline.com Factors like column temperature are often elevated (e.g., 60 °C) to disrupt secondary structures and improve peak sharpness. lcms.cz

Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. While effective for unmodified oligonucleotides, its utility for sequences modified with a long, non-polar spacer like C12 can be limited, as the separation is less influenced by the hydrophobic modification. However, it can be useful in specific contexts, particularly for analyzing oligonucleotides with significant secondary structures that can be denatured by the high pH of the mobile phase.

Table 2: HPLC Methodologies for Purity Analysis

MethodSeparation PrincipleApplication to Spacer-C12 cep-Modified Oligonucleotides
IP-RP-HPLC Hydrophobic interactions. An ion-pairing agent neutralizes the phosphate backbone, allowing separation on a hydrophobic stationary phase. nih.govGold standard. The hydrophobic C12 spacer enhances retention, providing excellent separation of the full-length modified product from shorter, less hydrophobic impurities. biosyn.combiosyn.com
AEX-HPLC Electrostatic interactions based on the number of phosphate charges.Less common for this specific modification. Can be used to resolve impurities based on charge differences, especially for sequences prone to secondary structures.

Advanced Mass Spectrometry for High-Resolution Oligonucleotide Fidelity Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides precise mass-to-charge ratio (m/z) measurements, enabling the unambiguous confirmation of molecular weight and, by extension, the integrity of synthetic oligonucleotides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for analyzing modified and longer oligonucleotides. sigmaaldrich.com It is a "soft" ionization technique that generates intact, multiply charged ions in the gas phase, allowing for the analysis of large molecules on mass analyzers with a limited m/z range. umich.edu For a Spacer-C12 cep-modified oligonucleotide, high-resolution ESI-MS can verify the successful incorporation of the spacer by matching the experimentally measured molecular weight to the theoretically calculated mass with high accuracy (e.g., within 0.01%). idtdna.com This confirms that the full-length oligonucleotide and the C12 spacer are present.

Top-Down Mass Spectrometry represents an advanced application for assessing the fidelity of specific regions within an oligonucleotide. This technique involves fragmenting the intact molecular ion inside the mass spectrometer (MS/MS). bruker.comnih.gov This approach has been used to directly sequence the spacer region of guide RNAs to identify and quantify any impurities, such as single-base substitutions, down to levels below 1%. nih.govnih.gov This high-resolution fidelity analysis is critical for therapeutic applications where the precise sequence of the spacer is paramount for function and safety. nih.gov

Table 3: Example Mass Spectrometry Analysis of a Hypothetical Spacer-C12 Modified Oligonucleotide

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass ErrorConclusion
5'-[Spacer C12]-TTTTT-3'1754.81754.80.00%Successful synthesis and integration of Spacer-C12 confirmed.
5'-TTTTT-3' (Failure Sequence)1490.5Not ObservedN/AImpurity was successfully removed during purification.

Microscopic and Imaging Techniques for Structural Elucidation of Self-Assembled Systems Involving Spacer-C12 cep

The incorporation of a hydrophobic C12 alkyl chain can induce self-assembly behavior in oligonucleotides, leading to the formation of supramolecular nanostructures. Advanced microscopy techniques are essential for visualizing and characterizing these assemblies.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the observation of nanostructures in a near-native, hydrated state by flash-freezing the sample in vitreous ice. This avoids artifacts associated with drying or staining. Studies have shown that aptamer-amphiphiles containing C12 alkyl spacers self-assemble into distinct morphologies, such as micelles and flat, often twisted, bilayer structures referred to as nanotapes. researchgate.net In other systems, the C12 spacer has been shown to be crucial for the formation of long, fibrillar aggregates. tue.nlreading.ac.uk

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can visualize samples in both air and liquid environments. AFM can provide topographical information about self-assembled structures on a surface. It has been used to study the formation of features from polymers with C12 segments, revealing structures like fibers formed from the rolling of lamellar sheets and discoid structures. chemrxiv.org AFM is also capable of probing the mechanical properties of molecular films, such as those formed by self-assembled DNA. nih.gov

Scanning Electron Microscopy (SEM) provides images of a sample by scanning the surface with a focused beam of electrons. It is often used to study the morphology of dried, self-assembled materials, revealing features of hydrogels and organogels formed by molecules containing C12 chains. biosearchtech.com

Table 4: Microscopic Techniques for Analyzing Self-Assembled Spacer-C12 cep Systems

TechniquePrincipleObserved Morphologies with C12-Containing Systems
Cryo-TEM Images flash-frozen, hydrated samples using an electron beam.Micelles, nanotapes, and long fibrillar structures. researchgate.nettue.nl
AFM Scans a surface with a sharp probe to create a topographical map.Fibers, lamellae, discoid structures, and spherical particles. chemrxiv.orgresearchgate.net
SEM Scans a surface with an electron beam to produce an image of the sample's morphology.Nanofibrous networks in gel materials. biosearchtech.com

Future Research Trajectories and Theoretical Perspectives on Spacer C 12 Cep

Development of Novel Synthetic Routes for Spacer-C12 cep and its Derivatives

The standard phosphoramidite (B1245037) chemistry for oligonucleotide synthesis is a well-established and efficient process. twistbioscience.comrsc.org This method involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain on a solid support. twistbioscience.com The cycle consists of four main steps: deprotection, coupling, capping, and oxidation. twistbioscience.com However, the pursuit of higher efficiency, reduced cost, and the synthesis of more complex and functionalized molecules continues to drive the development of novel synthetic routes applicable to Spacer-C12 CEP and its derivatives.

Recent advancements in phosphoramidite synthesis focus on several key areas that are relevant to long-chain spacers. One area of innovation is the development of new protecting groups for the phosphoramidite itself. For instance, the use of novel phosphoramidite intermediates, such as deoxyribonucleoside-3'-morpholine-methoxyphosphins, has been shown to be extremely stable and readily purified, leading to high-yield synthesis of long-chain oligodeoxyribonucleotides. nih.govoup.com Another approach involves the use of nucleobase-unprotected phosphoramidite derivatives, which simplifies the synthesis of the monomers. rsc.org To overcome challenges in purifying these unprotected monomers, researchers have introduced lipophilic groups, such as a tetrahydrogeranyl group, into oxazaphospholidine monomers to facilitate their isolation. rsc.org

The synthesis of derivatives of Spacer-C12 CEP, incorporating various functionalities, is another active area of research. These derivatives can be designed to introduce specific properties into the resulting oligonucleotide. For example, methods for the synthesis of dodecyl-containing oligonucleotides using non-nucleotide phosphoramidites with rigid backbones have been developed. nih.gov These approaches allow for the creation of comb-like structures with multiple dodecyl residues. nih.gov Furthermore, research into the synthesis of 2'-O-alkylated nucleosides and their corresponding phosphoramidites is paving the way for new types of modified oligonucleotides with long alkyl chains. plos.org

The table below summarizes some of the key areas of development in synthetic routes for long-chain spacer phosphoramidites like Spacer-C12 CEP.

Area of Development Description Potential Advantage Reference
Novel Protecting Groups Utilizing alternative protecting groups for the phosphoramidite to enhance stability and simplify purification.Increased yield and purity of long oligonucleotides. nih.govoup.com
Nucleobase-Unprotected Monomers Synthesizing phosphoramidites without protecting groups on the nucleobases, often with lipophilic handles for easier purification.Simplified monomer synthesis and reduced risk of depurination. rsc.org
Functionalized Derivatives Creating derivatives of Spacer-C12 CEP that incorporate additional chemical groups.Introduction of new functionalities for specific applications. nih.gov
Alternative Backbones Using non-nucleotide backbones to create novel spacer structures.Generation of unique molecular architectures with tailored properties. nih.gov
Improved Coupling and Deprotection Optimizing the reagents and conditions for the coupling and final deprotection steps of the synthesis.Higher efficiency, reduced synthesis time, and fewer side products. researchgate.net

These ongoing advancements in synthetic chemistry are poised to expand the toolkit available to researchers, enabling the creation of more sophisticated and functional oligonucleotides incorporating Spacer-C12 CEP and its future derivatives.

Exploration of Spacer-C12 cep in Emerging Bioengineering and Nanotechnology Applications

The unique properties of the C12 spacer, particularly its length and hydrophobicity, make it a valuable component in a growing number of bioengineering and nanotechnology applications beyond its traditional use in microarrays. genelink.com Researchers are increasingly leveraging these characteristics to create novel materials and devices with advanced functionalities.

One of the most promising emerging areas is in the field of DNA-based nanotechnology . The C12 spacer is being used to control the spatial arrangement of nanoparticles and other molecular components in self-assembled DNA structures. chemrxiv.org The defined length of the C12 chain allows for precise control over intermolecular distances, which is critical for creating functional nano-architectures. chemrxiv.org For example, the hydrophobic nature of the C12 spacer can influence the self-assembly of DNA-amphiphiles, leading to the formation of complex structures like micelles and nanotapes. rsc.orgresearchgate.net These structures have potential applications in drug delivery and as templates for the synthesis of other nanomaterials. researchgate.net In one study, single-tail single-stranded DNA-amphiphiles with a C12 spacer were shown to self-assemble into ellipsoidal micelles, vesicles, nanotapes, and nanotubes. researchgate.net

In the realm of biosensors , the C12 spacer plays a crucial role in the immobilization of DNA probes onto sensor surfaces. nih.govacs.org The long alkyl chain helps to distance the recognition element (the oligonucleotide) from the surface, which can reduce steric hindrance and improve hybridization efficiency. researchgate.net This is particularly important for the development of highly sensitive and reproducible biosensors. researchgate.net Furthermore, the hydrophobic properties of the C12 spacer can be exploited in the design of electrochemical biosensors. bitesizebio.com

Drug delivery is another area where Spacer-C12 CEP is finding new applications. The hydrophobic C12 chain can be used to anchor oligonucleotides to liposomal membranes, creating functionalized vesicles for targeted drug delivery. mdpi.com Additionally, the conjugation of fatty acids, such as lauric acid (C12), to therapeutic oligonucleotides has been shown to enhance their potency, potentially by improving their interaction with plasma proteins and cellular uptake. oup.com For example, a PNA sequence targeting a specific microRNA was conjugated with lauric acid, resulting in self-assembly into vesicles that demonstrated cellular uptake and inhibitory activity. mdpi.com

The table below highlights some of the emerging applications of Spacer-C12 CEP.

Application Area Specific Use of Spacer-C12 CEP Key Research Finding Reference
DNA Nanotechnology Controlling inter-particle distance in nano-assemblies.The C12 spacer can act as an insulator to hinder charge transfer between nanoparticles. chemrxiv.org
Inducing self-assembly of DNA-amphiphiles.Hydrophobic C12 spacers can lead to the formation of bilayer nanotapes instead of globular micelles. rsc.orgresearchgate.net
Stabilizing short DNA duplexes.A C12 spacer can significantly increase the melting temperature of short DNA duplexes, making them more stable. nih.gov
Biosensors Immobilizing DNA probes on sensor surfaces.Longer alkyl chain spacers can lead to more densely packed and better-oriented DNA films, improving sensor performance. researchgate.netnih.govacs.org
Drug Delivery Anchoring oligonucleotides to liposomes.Hydrophobic chains like C12 can be used to create functionalized liposomes for targeted delivery. mdpi.com
Enhancing the therapeutic potency of oligonucleotides.Conjugation with C12 fatty acid can improve the pharmacological properties of antisense oligonucleotides. oup.com

The versatility of Spacer-C12 CEP is evident in its expanding role in these cutting-edge fields. As our understanding of the interplay between its chemical properties and biological function grows, we can expect to see even more innovative applications emerge.

In Silico Modeling and Predictive Analytics for Spacer-C12 cep Design and Function

Molecular dynamics (MD) simulations are increasingly being used to study the behavior of oligonucleotides modified with aliphatic linkers like the C12 spacer. rsc.orgresearchgate.net These simulations can provide detailed insights into the conformational landscape of the spacer, its flexibility, and its interactions with the surrounding environment, such as a surface or other molecules. For example, MD simulations have been used to investigate the orientation and conformation of oligonucleotides anchored to a graphene surface via an aliphatic linker, revealing how surface charge density affects the DNA's structure. rsc.org All-atom MD simulations have also shown that dodecane (B42187) modifications on DNA constructs adopt a contracted conformation in aqueous solution but extend to span the hydrophobic core of a lipid membrane upon insertion. acs.org

These computational approaches can help predict how the C12 spacer will affect key properties of the oligonucleotide, such as:

Hybridization Efficiency: The flexibility and hydrophobicity of the spacer can impact the accessibility of the oligonucleotide for hybridization. Modeling can help to understand how the spacer influences the thermodynamics and kinetics of duplex formation. researchgate.netupenn.edu

Surface Interactions: When used for immobilization, the conformation of the C12 spacer can determine the orientation and density of oligonucleotides on a surface, which in turn affects the performance of devices like microarrays and biosensors. researchgate.netrsc.org

Self-Assembly: Predictive models can help to understand how the hydrophobic interactions of the C12 spacer drive the self-assembly of DNA-amphiphiles into different nanostructures. researchgate.netacs.org

The table below outlines how in silico modeling can be applied to predict the behavior of Spacer-C12 CEP.

Predicted Property Modeling Approach Key Insights Reference
Conformational Dynamics Molecular Dynamics (MD) SimulationsProvides information on the flexibility, preferred conformations, and interaction of the C12 spacer with its environment. rsc.orgresearchgate.netacs.org
Hybridization Thermodynamics Free Energy CalculationsPredicts the stability of DNA duplexes containing the C12 spacer and the influence of the spacer on melting temperature. upenn.edu
Surface Immobilization Coarse-Grained or All-Atom SimulationsModels the packing and orientation of spacer-modified oligonucleotides on various surfaces. rsc.org
Self-Assembly Behavior MD Simulations of Amphiphilic SystemsPredicts the formation of micelles, nanotapes, and other nanostructures based on the hydrophobic interactions of the C12 spacer. researchgate.netacs.org
Interaction with Biomolecules Docking and MD SimulationsInvestigates how the C12 spacer influences the binding of the oligonucleotide to proteins or other biological targets. nih.gov

As computational power increases and simulation algorithms become more sophisticated, the role of in silico modeling in the design and optimization of Spacer-C12 CEP-modified oligonucleotides will undoubtedly grow. These predictive tools will enable researchers to move beyond trial-and-error approaches and towards a more rational and targeted design of functional biomolecules and nanomaterials.

Q & A

Q. What validation methods ensure computational predictions (e.g., QSAR) for this compound are experimentally robust?

  • Methodology :
  • Compare in silico results with empirical data (e.g., IC50 values).
  • Use blind testing or cross-validation to avoid overfitting.
  • Publish negative results to improve model transparency .

Data Management & Reporting

  • Data Tables : Include a traceability matrix linking research questions to experimental outcomes (e.g., Table 1: Hypothesis → Method → Result).
  • Supporting Information : Archive raw spectra, chromatograms, and computational scripts in standardized formats (e.g., .csv, .mzML) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.